6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine
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Overview
Description
6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, a triazine ring, and methoxybenzyl groups, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine involves multiple steps, including Friedel-Crafts acylation, reduction, and nitration . The process typically starts with the preparation of the quinazoline core, followed by the introduction of the triazine ring and the methoxybenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms could be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield p-anisaldehyde or p-anisic acid, while reduction of the triazine ring can produce different amine derivatives.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The methoxybenzyl groups and the triazine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzyl alcohol: Shares the methoxybenzyl group but lacks the quinazoline and triazine rings.
Quinazoline derivatives: Compounds with similar core structures but different substituents.
Triazine derivatives: Compounds with similar triazine rings but different functional groups.
Uniqueness
6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is unique due to its combination of a quinazoline core, a triazine ring, and methoxybenzyl groups
Properties
Molecular Formula |
C21H24N6O2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
6-methoxy-N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C21H24N6O2/c1-14-18-10-17(29-3)8-9-19(18)25-21(24-14)26-20-22-12-27(13-23-20)11-15-4-6-16(28-2)7-5-15/h4-10H,11-13H2,1-3H3,(H2,22,23,24,25,26) |
InChI Key |
YELHGBMCFPAYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NCN(CN3)CC4=CC=C(C=C4)OC)OC |
Origin of Product |
United States |
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